molecular formula C17H18BrN3O4S B609719 4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide CAS No. 19973-83-4

4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide

Cat. No. B609719
CAS RN: 19973-83-4
M. Wt: 440.312
InChI Key: YUNQZQREIHWDQT-UHFFFAOYSA-N
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Description

OF-1 is a chemical probe for BRPF bromodomains. OF-1 has been shown to bind to BRPF1B with a KD of 100 nM (ITC), to BRPF2 with a KD of 500 nM (ITC) and to BRPF3 with a KD of 2.4 uM (ITC). Selectivity against other bromodomains is very good, in general >100-fold. The closest off-target effects are against BRD4 (39-fold selectivity) and TIF1a (50% inhibition at 20 µM in the alphascreen). OF-1 increases thermal stability in the cellular thermal shift assay (CETSA) of full length BRPF1B at 1 µM and also demonstrates accelerated FRAP recovery at 5 µM in the BRPF2 FRAP assay. It shows modest general cytotoxicity. (http://www.thesgc.org/chemical-probes/OF-1).

Scientific Research Applications

Photodynamic Therapy Application

The zinc phthalocyanine substituted with benzenesulfonamide derivatives demonstrates significant potential in photodynamic therapy for cancer treatment. Its properties, such as high singlet oxygen quantum yield and appropriate photodegradation quantum yield, make it a promising Type II photosensitizer. This is crucial for the effective treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Potential in Photodynamic Therapy and Photocatalytic Applications

Similar compounds have been investigated for their photophysical and photochemical properties, showing potential as photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment. Their solubility in common solvents and photostability enhance their suitability for this application. Moreover, their photosensitizing abilities are sufficient for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Activity

Compounds structurally similar to 4-Bromanyl-n-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide have been evaluated for in vitro anticancer activity. Notably, certain derivatives have shown promising results against ovarian and liver cancer cell lines, indicating their potential in developing anticancer therapies (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Cytotoxicity and Carbonic Anhydrase Inhibitors

Other related compounds have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. This suggests their possible use in further anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

properties

CAS RN

19973-83-4

Molecular Formula

C17H18BrN3O4S

Molecular Weight

440.312

IUPAC Name

4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C17H18BrN3O4S/c1-10-7-11(18)5-6-16(10)26(23,24)19-12-8-13-14(9-15(12)25-4)21(3)17(22)20(13)2/h5-9,19H,1-4H3

InChI Key

YUNQZQREIHWDQT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2OC)N(C(=O)N3C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

OF-1;  OF1;  OF 1.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide
Reactant of Route 5
4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide
Reactant of Route 6
4-Bromanyl-~{n}-(6-Methoxy-1,3-Dimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)-2-Methyl-Benzenesulfonamide

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